molecular formula C14H9BrO2 B13050670 Methyl 3-(6-bromonaphthalen-2-YL)propiolate

Methyl 3-(6-bromonaphthalen-2-YL)propiolate

Cat. No.: B13050670
M. Wt: 289.12 g/mol
InChI Key: ZGQWYLAHCGGJMU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-(6-bromonaphthalen-2-yl)prop-2-ynoate . This nomenclature systematically describes the compound’s structure:

  • Naphthalen-2-yl : A naphthalene ring system (a fused bicyclic aromatic hydrocarbon) substituted at the 2-position.
  • 6-Bromo : A bromine atom at the 6-position of the naphthalene ring.
  • Prop-2-ynoate : A propiolate ester group (-C≡C-COOCH₃) attached to the naphthalene system via the triple bond at the 2-position.

The structural formula (Figure 1) consists of a naphthalene backbone with bromine at position 6 and a methyl propiolate group at position 2. The triple bond in the propiolate moiety introduces rigidity and linear geometry, influencing the compound’s reactivity and potential applications in conjugation-dependent processes.

Molecular Formula and Weight

The molecular formula and weight are derived from its IUPAC structure:

Property Value
Molecular Formula C₁₄H₉BrO₂
Molecular Weight 289.11 g/mol

Calculation Basis :

  • Carbon (C) : 14 atoms × 12.01 g/mol = 168.14 g/mol
  • Hydrogen (H) : 9 atoms × 1.008 g/mol = 9.07 g/mol
  • Bromine (Br) : 1 atom × 79.90 g/mol = 79.90 g/mol
  • Oxygen (O) : 2 atoms × 16.00 g/mol = 32.00 g/mol
  • Total : 168.14 + 9.07 + 79.90 + 32.00 = 289.11 g/mol

CAS Registry Number and Synonyms

The compound is uniquely identified by the CAS Registry Number 1545071-82-6 . Synonyms and alternative designations include:

Synonym Source Identifier
Methyl 3-(6-bromonaphthalen-2-YL)propiolate
SCHEMBL16329846

These aliases reflect its presence in chemical databases and commercial catalogs, facilitating cross-referencing in research contexts.

Structural Representation :

        Br  
        │  
        │  
O=C(OCH₃)–C≡C–Naphthalen-2-yl  

Simplified line-angle representation highlighting key substituents.

Properties

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(6-bromonaphthalen-2-yl)prop-2-ynoate

InChI

InChI=1S/C14H9BrO2/c1-17-14(16)7-3-10-2-4-12-9-13(15)6-5-11(12)8-10/h2,4-6,8-9H,1H3

InChI Key

ZGQWYLAHCGGJMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Selective Bromination of 2-Methoxynaphthalene to 6-Bromo Derivatives

A critical step in the preparation is the selective bromination of 2-methoxynaphthalene to obtain 2-methoxy-6-bromo-naphthalene, which serves as a precursor for further transformations. The process involves:

  • Bromination in acetic acid solution at controlled temperatures (30–50 °C) using bromine.
  • Formation of 1,6-dibromo-2-methoxynaphthalene intermediate.
  • Subsequent dehalogenation using metallic iron powder or chips to selectively remove the undesired bromine substituent, yielding 2-methoxy-6-bromo-naphthalene.
  • Purification by crystallization from solvents such as isobutanol or aliphatic hydrocarbons.

This one-pot bromination-debromination method provides high yields and mild reaction conditions, avoiding harsh reagents and multiple purification steps.

Conversion of 2-Methoxy-6-bromo-naphthalene to 6-Bromonaphthalen-2-ol

Demethylation of 2-methoxy-6-bromo-naphthalene to the corresponding 6-bromonaphthalen-2-ol can be achieved using Lewis acids such as aluminum chloride (AlCl3), which cleaves the methoxy group under controlled conditions. This phenolic intermediate is crucial for further coupling reactions.

Esterification with Methyl Propiolate or Propiolic Acid Derivatives

The propiolate moiety is introduced by coupling the bromonaphthalen-2-ol derivative with methyl propiolate or benzyl propiolate under conditions that promote ether or ester bond formation. For example:

  • Alkylation of phenol with benzyl propiolate in the presence of a base to yield phenoxy acrylate intermediates.
  • Hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to saturate double bonds and remove protecting groups such as benzyl, yielding the methyl propiolate ester.

Alternative coupling methods involve T3P-mediated reactions (propylphosphonic anhydride) for efficient ester bond formation with carboxylic acids and amines, facilitating the synthesis of related derivatives.

Detailed Preparation Procedure Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination 2-Methoxynaphthalene + Br2 in CH3COOH, 30–50 °C Formation of 1,6-dibromo-2-methoxynaphthalene intermediate
2 Debromination Addition of Fe powder/chips at 30–60 °C Selective removal of bromine to yield 2-methoxy-6-bromo-naphthalene
3 Demethylation AlCl3 treatment Conversion to 6-bromonaphthalen-2-ol
4 Alkylation/Esterification Phenol + benzyl propiolate + base Formation of phenoxy acrylate intermediate
5 Hydrogenation Pd/C under H2 balloon pressure Saturation and debenzylation to yield methyl 3-(6-bromonaphthalen-2-yl)propiolate
6 Purification Crystallization, column chromatography Isolation of pure target compound

Research Findings and Analytical Data

  • The bromination-debromination sequence is efficient, with reported yields of purified 2-methoxy-6-bromo-naphthalene reaching approximately 80–90% after crystallization.
  • Demethylation with AlCl3 proceeds cleanly, enabling high conversion to the phenol intermediate without overreaction.
  • Alkylation with benzyl propiolate followed by hydrogenation yields the methyl propiolate ester with good selectivity and minimal side products.
  • Analytical techniques such as gas chromatography, melting point determination, and NMR spectroscopy confirm the purity and structure of intermediates and final products.
  • The use of palladium-catalyzed hydrogenation simultaneously achieves multiple transformations (double bond saturation, debenzylation, and dehydroxylation under certain conditions), which can be advantageous or require careful control depending on the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromonaphthalen-2-YL)propiolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalene derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Methyl 3-(6-bromonaphthalen-2-YL)propiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromonaphthalen-2-YL)propiolate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between Methyl 3-(6-bromonaphthalen-2-yl)propiolate and analogous compounds:

Compound Name Aromatic System Substituent(s) Ester Type Molecular Weight (g/mol) Key References
This compound Naphthalene 6-Br Propiolate ~289.1 (estimated)
Methyl 3-(6-bromopyridin-2-yl)propiolate Pyridine 6-Br Propiolate 257.1
Methyl 3-(4-fluorophenyl)propiolate Phenyl 4-F Propiolate 178.16
Methyl 3-(2-bromophenyl)propionate Phenyl 2-Br Propionate 243.1
Methyl 3-(trimethylsilyl)propiolate N/A (aliphatic) Trimethylsilyl Propiolate 156.23
Ethyl 3-(trimethylsilyl)propiolate N/A (aliphatic) Trimethylsilyl Propiolate 170.28

Key Observations :

  • Aromatic vs. Aliphatic Systems : The naphthalene and pyridine derivatives exhibit extended π-conjugation, enhancing their utility in electronic materials, while silyl-substituted propiolates (e.g., ) are more sterically shielded, favoring controlled reactivity.
  • Halogen Effects : Bromine substituents (as in ) increase molecular weight and polarizability compared to fluorine or hydrogen, influencing solubility and reaction kinetics.
  • Ester Type : Propiolates (C≡C-COOR) are more reactive in cycloadditions than propionates (C-C-COOR) due to the electron-withdrawing triple bond .

Reactivity Profiles

  • This compound : The bromine atom facilitates nucleophilic aromatic substitution, while the propiolate group participates in [2+2] or [2+4] cycloadditions .
  • Silyl-Propiolates : The trimethylsilyl group stabilizes intermediates in furan synthesis (e.g., ) but reduces electrophilicity compared to halogenated analogs.
  • Fluorophenyl Derivatives : Electron-withdrawing fluorine enhances alkyne reactivity in click chemistry .

Biological Activity

Methyl 3-(6-bromonaphthalen-2-YL)propiolate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interaction with various biological targets, particularly in cancer research, and compares it with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C15_{15}H11_{11}BrO and a molecular weight of approximately 289.13 g/mol. Its structure includes a naphthalene ring substituted at the 6-position with a bromine atom and an ester functional group derived from propiolic acid. This combination of aromatic and aliphatic components contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities, especially in the context of cancer treatment. The following sections provide detailed insights into its biological interactions and potential therapeutic applications.

Enzyme Inhibition Studies

This compound has been studied for its binding affinity to specific enzymes involved in tumor metabolism. Notably, it has shown potential as an inhibitor of malate dehydrogenases (MDH1 and MDH2), which play critical roles in cancer cell survival and proliferation. Structural modifications to the naphthalene moiety have been found to significantly influence its inhibitory potency against these enzymes, suggesting that fine-tuning the chemical structure can enhance therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals varying degrees of biological activity. The table below summarizes key characteristics of related compounds:

Compound NameMolecular FormulaNotable Features
Methyl 3-(4-bromophenyl)propiolateC11_{11}H9_{9}BrOSubstituted phenyl group
Methyl (3R)-3-amino-3-(6-bromonaphthalen-2-YL)propanoateC15_{15}H14_{14}BrN OContains an amino group
Methyl 3-(5-bromo-1-naphthyl)propiolateC15_{15}H11_{11}BrOBromine at a different position on naphthalene

This table highlights how structural variations can lead to different interaction profiles and biological activities, emphasizing the uniqueness of this compound due to its specific substitution pattern.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound in various disease models. For instance:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogenic bacteria without adversely affecting beneficial microbiota.

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